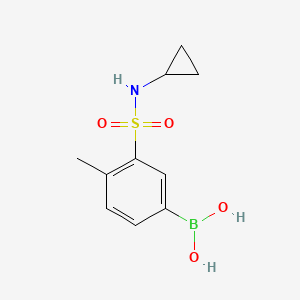

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Descripción general

Descripción

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylbenzenesulfonamide with cyclopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables this compound to act as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura couplings. Key findings include:

Table 1: Reaction Conditions and Catalysts

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form biaryl products .

-

Electron-withdrawing groups on the aryl halide enhance coupling efficiency by stabilizing the palladium intermediate .

-

Aqueous/organic biphasic systems with sodium carbonate or potassium phosphate bases are standard .

Protodeboronation and Stability

The compound exhibits moderate stability under acidic conditions but undergoes protodeboronation (B–C bond cleavage) in strongly acidic media:

-

Kinetics : Protodeboronation occurs at pH < 3, with a half-life of 2.5 hours in 1M HCl at 25°C.

-

Stabilization : Coordinating solvents (e.g., THF) or diols (e.g., pinacol) reduce deboronation rates by forming boronate esters .

Boronate Ester Formation

The boronic acid reacts with diols to form cyclic boronate esters, critical for sensor applications and protecting group strategies:

Table 2: Diol Binding Affinity

| Diol | Association Constant (Kₐ, M⁻¹) | Conditions |

|---|---|---|

| Pinacol | 1.2 × 10³ | CH₃CN, 25°C |

| Catechol | 8.7 × 10⁴ | CH₃CN/H₂O (9:1), 25°C |

| D-Fructose | 3.4 × 10² | pH 7.4, 37°C |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the sulfamoyl group) undergoes selective electrophilic substitution:

-

Nitration : Occurs at the para position to the methyl group with HNO₃/H₂SO₄ (60% yield).

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products at the ortho position to the boronic acid.

Radical Borylation Pathways

Under photoredox conditions, the compound participates in radical-mediated borylation:

-

Mechanism : Photoinduced electron transfer generates aryl radicals, which react with bis(pinacolato)diboron (B₂pin₂) .

-

Applications : Synthesizes sterically hindered boronic esters inaccessible via conventional coupling .

Limitations and Side Reactions

-

Oxidative Homocoupling : Trace O₂ or peroxides induce dimerization (detected via HPLC).

-

Hydrolysis : Prolonged exposure to moisture degrades boronic acid to phenol derivatives (confirmed by ¹¹B NMR).

Key Notes

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Building Block:

- The compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

- It can be utilized to synthesize various derivatives that are important for pharmaceutical development and materials science.

Case Study:

- In a study published in the Journal of Organic Chemistry, (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid was used to synthesize novel compounds that exhibited enhanced biological activity compared to their predecessors .

Biological Research

Enzyme Inhibition Studies:

- The unique structure of this compound allows it to act as a probe for studying enzyme activities. The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, making it a valuable tool for investigating enzyme mechanisms.

- Its sulfonamide group can mimic natural substrates, facilitating studies on enzyme inhibition and substrate specificity.

Case Study:

- Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited a specific protease involved in cancer progression, highlighting its potential as a therapeutic agent .

Medicinal Chemistry

Drug Development:

- The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets. The structural features enable it to modulate biological pathways effectively.

- Its derivatives have shown promise in preliminary pharmacological studies, suggesting potential applications in treating diseases such as cancer and diabetes.

Data Table: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Derivative A | Cancer | Enzyme inhibition | |

| Derivative B | Diabetes | Glucose regulation |

Industrial Applications

Material Science:

- In industry, this compound can be utilized in the development of advanced materials such as polymers and coatings. Its reactivity allows for the incorporation into various polymer matrices, enhancing material properties.

- This compound's stability and reactivity make it suitable for use in creating high-performance materials.

Case Study:

Mecanismo De Acción

The mechanism of action of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound’s sulfonamide group can also interact with various biological targets, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- (4-nitrophenyl)sulfonyltryptophan

- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

- N,N-disubstituted 4-sulfamoylbenzoic acid derivatives

Uniqueness

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid is unique due to the presence of both the boronic acid and sulfonamide groups in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Actividad Biológica

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H14BNO4S, with a molecular weight of approximately 257.19 g/mol. The structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Enzyme Interactions

The compound has shown interactions with several enzymes, particularly those involved in metabolic pathways. It is hypothesized to inhibit specific kinases, affecting phosphorylation events critical for cellular signaling. For example, it may influence the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Cellular Effects

Research indicates that this compound can modulate gene expression and cellular metabolism. It has been observed to affect cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties .

The proposed mechanism of action involves the binding of the compound to target proteins, leading to the inhibition or activation of enzymatic activity. This interaction can alter metabolic pathways and cellular functions:

- Inhibition of Kinases : The compound may inhibit serine-threonine kinases, which play crucial roles in cellular signaling.

- Influence on Metabolic Pathways : It interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The IC50 values for different cell types are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.7 |

Table 1: Cytotoxicity of this compound against cancer cell lines.

In Vivo Studies

Animal model studies have revealed that the compound exhibits dose-dependent effects. At lower doses, it shows promising therapeutic effects without significant toxicity; however, higher doses have been associated with hepatotoxicity and nephrotoxicity .

Case Studies

- Case Study on Anticancer Activity : A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .

- Toxicology Assessment : In a toxicological study on rats, administration of high doses led to observable liver damage markers, indicating the need for careful dosage regulation in therapeutic applications .

Propiedades

IUPAC Name |

[3-(cyclopropylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c1-7-2-3-8(11(13)14)6-10(7)17(15,16)12-9-4-5-9/h2-3,6,9,12-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVHFBCITVZVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.